![molecular formula C11H11ClN2O B11820811 N-[1-(6-chloro-1-methyl-1h-indol-3-yl)ethylidene]hydroxylamine](/img/structure/B11820811.png)
N-[1-(6-chloro-1-methyl-1h-indol-3-yl)ethylidene]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(6-chloro-1-methyl-1H-indol-3-yl)ethylidene]hydroxylamine is a compound with the molecular formula C11H11ClN2O. It is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indoles play a crucial role in cell biology and have various biologically vital properties .
Preparation Methods
The synthesis of N-[1-(6-chloro-1-methyl-1H-indol-3-yl)ethylidene]hydroxylamine involves the reaction of 6-chloro-1-methyl-1H-indole-3-carbaldehyde with hydroxylamine hydrochloride under specific conditions. The reaction typically occurs in the presence of a base such as sodium acetate in a solvent like ethanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
N-[1-(6-chloro-1-methyl-1H-indol-3-yl)ethylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo substitution reactions, particularly at the indole ring, to form various substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[1-(6-chloro-1-methyl-1H-indol-3-yl)ethylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Medicine: It is investigated for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(6-chloro-1-methyl-1H-indol-3-yl)ethylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
N-[1-(6-chloro-1-methyl-1H-indol-3-yl)ethylidene]hydroxylamine can be compared with other indole derivatives such as:
- N-(1-methyl-1H-indol-3-yl)methylamine
- 6-chloro-1-methyl-1H-indole-3-carbaldehyde
- N-(6-chloro-1-methyl-1H-indol-3-yl)acetamide
These compounds share similar indole structures but differ in their functional groups and specific properties. The uniqueness of this compound lies in its specific combination of a hydroxylamine group and a chloro-substituted indole ring, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C11H11ClN2O |
|---|---|
Molecular Weight |
222.67 g/mol |
IUPAC Name |
N-[1-(6-chloro-1-methylindol-3-yl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C11H11ClN2O/c1-7(13-15)10-6-14(2)11-5-8(12)3-4-9(10)11/h3-6,15H,1-2H3 |
InChI Key |
SCIULEACWTTXID-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NO)C1=CN(C2=C1C=CC(=C2)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


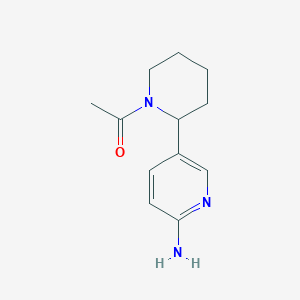
![(S)-Benzyl 2-amino-4-isopropyl-4-methyl-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate](/img/structure/B11820747.png)
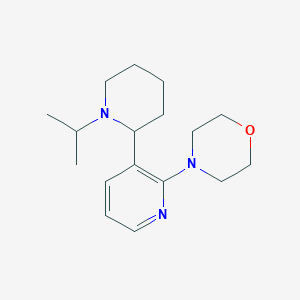

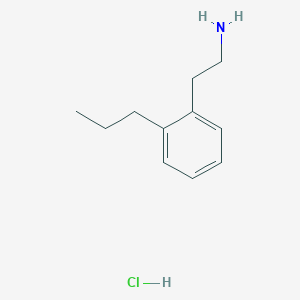
![tert-butyl 1-{[(1-ethyl-1H-imidazol-2-yl)methyl]amino}-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B11820793.png)
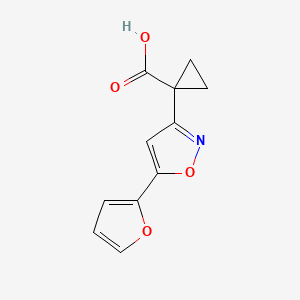
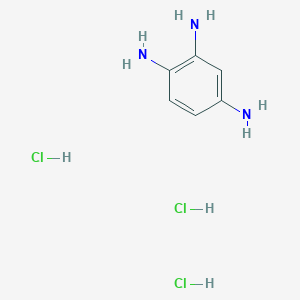
![4-Amino-N-hydroxy-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboximidamide](/img/structure/B11820803.png)

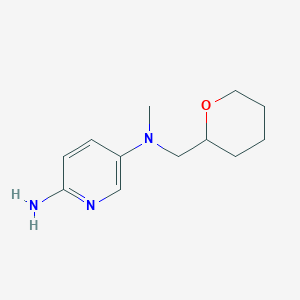
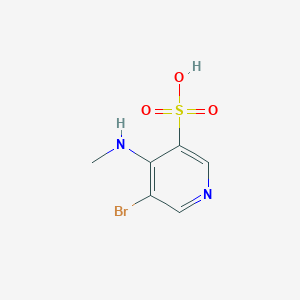

![tert-butyl (3aS,6aS)-3a-amino-2,3,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate](/img/structure/B11820826.png)
